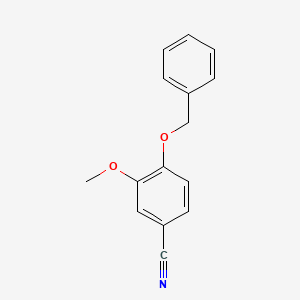

4-Benzyloxy-3-methoxy-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEQNYRXPSUQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355198 | |

| Record name | 4-Benzyloxy-3-methoxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-34-2 | |

| Record name | 3-Methoxy-4-(phenylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52805-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxy-3-methoxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy 3 Methoxybenzonitrile

Established Synthetic Routes for 4-Benzyloxy-3-methoxybenzonitrile and Analogues

The synthesis of 4-benzyloxy-3-methoxybenzonitrile can be approached through a multi-step process involving the formation of the benzyl (B1604629) ether and the introduction of the nitrile group.

Nucleophilic Substitution Reactions for Phenolic Benzyl Ethers

The formation of the aryl benzyl ether linkage in 4-benzyloxy-3-methoxybenzonitrile is commonly achieved through nucleophilic substitution reactions. A primary method is the Williamson ether synthesis, which involves the deprotonation of a phenol (B47542) to form a phenoxide ion, followed by its reaction with a benzyl halide. organic-chemistry.orglibretexts.org For instance, 4-hydroxy-3-methoxyphenylacetonitrile (B1293680) can be reacted with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) to yield 4-benzyloxy-3-methoxyphenylacetonitrile. chemicalbook.com The use of a strong base like sodium hydride is also common for deprotonating the phenol. organic-chemistry.org

Alternative methods for benzylation under milder conditions have been developed to accommodate substrates with sensitive functional groups. orgsyn.org These include the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which allows for benzylation under nearly neutral thermal conditions. organic-chemistry.orgorgsyn.org Another approach involves the reaction of phenols with benzyl methyl carbonates in the presence of a catalyst. organic-chemistry.org Phase transfer catalysis has also been employed for the selective O-alkylation of vanillin (B372448) with benzyl chloride, which can be a precursor for 4-benzyloxy-3-methoxybenzonitrile. acs.org

The following table summarizes various reagents and conditions used for the synthesis of phenolic benzyl ethers.

| Phenolic Substrate | Benzylating Agent | Base/Catalyst | Solvent | Yield |

| 4-Hydroxy-3-methoxyphenylacetonitrile | Benzyl bromide | K₂CO₃ | Acetone | Quantitative chemicalbook.com |

| Phenol | Benzyl bromide | NaH | Not specified | Not specified organic-chemistry.org |

| Phenol | Benzyl chloride | NaOH (alcoholic) | Ethanol | Good acs.org |

| Various alcohols | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | MgO or Et₃N | Not specified | Good to excellent orgsyn.org |

| Phenols | Benzyl methyl carbonates | Catalyst | Not specified | Not specified organic-chemistry.org |

| Vanillin | Benzyl chloride | Tetrabutylammonium bromide (Phase Transfer Catalyst) | Toluene/Water | High acs.org |

Diazotization and Cyanation Reactions for Nitrile Formation

The introduction of the nitrile group onto an aromatic ring can be accomplished through the Sandmeyer reaction. youtube.comresearchgate.net This process involves the diazotization of a primary aromatic amine, such as 4-(benzyloxy)-3-methoxyaniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.comyoutube.com The subsequent treatment of this diazonium salt with a cyanide source, typically copper(I) cyanide, yields the corresponding benzonitrile (B105546). youtube.comresearchgate.net

To mitigate the use of highly toxic metal cyanides, alternative cyanation methods are being explored. researchgate.netunipr.itorganic-chemistry.org Some modern approaches utilize less toxic cyanide sources like potassium ferrocyanide or even cyanide-free reagents. unipr.itorganic-chemistry.org For example, palladium-catalyzed cyanation of aryl halides or sulfonates with zinc cyanide or potassium ferrocyanide offers a viable alternative. organic-chemistry.org

One-Pot Synthesis Approaches for Related Benzonitrile Scaffolds

One-pot syntheses of benzonitriles from aldehydes are gaining traction due to their efficiency and reduced waste. nih.govresearchgate.netresearchgate.net A common one-pot method involves the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride to form an aldoxime in situ, which is then dehydrated to the nitrile. nih.govresearchgate.netgoogle.com Various catalysts, including zinc acetate, tin(II) chloride, and titanium(IV) chloride, have been employed for this transformation. nih.gov Ionic liquids have also been utilized as recyclable catalysts and solvents for this reaction. researchgate.net

Another one-pot strategy involves the direct conversion of benzoic acids to benzonitriles via paired electrosynthesis in liquid ammonia, avoiding the need for high temperatures and toxic reagents. rsc.org Furthermore, a one-pot aryl alkylation/cyanation reaction has been developed for the synthesis of polycyclic benzonitriles. amanote.com

Derivatization Strategies and Functional Group Transformations

The nitrile group of 4-benzyloxy-3-methoxybenzonitrile is a versatile functional handle that can be transformed into various other functionalities, expanding the synthetic utility of the core scaffold.

Reduction of the Nitrile Moiety to Corresponding Amines

The nitrile group can be readily reduced to a primary amine. This transformation is a key step in the synthesis of various biologically active molecules. googleapis.com Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For instance, in a related system, a benzyl-protected amino sulfone was synthesized by reducing a chiral enamine, which was formed from a benzonitrile derivative. googleapis.com The choice of reducing agent can be critical to avoid the cleavage of other sensitive functional groups present in the molecule, such as the benzyl ether.

Synthesis of Hydrazone Derivatives

Benzonitriles can serve as precursors for the synthesis of hydrazone derivatives, which are known for their diverse biological activities. researchgate.neteurekaselect.comnih.govminarjournal.com Although the direct conversion of a nitrile to a hydrazone is not a standard transformation, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an aldehyde, which can then be condensed with a hydrazine (B178648) derivative to form the corresponding hydrazone. nih.govjeeadv.ac.in For example, 4-benzyloxy-3-methoxybenzaldehyde, which can be derived from the corresponding nitrile, reacts with benzohydrazide (B10538) to form (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide. sigmaaldrich.com The synthesis of hydrazones is often a straightforward condensation reaction carried out by refluxing the aldehyde and hydrazine derivative in a suitable solvent like acetic acid or ethanol. researchgate.netnih.gov

Formation of Isoxazole (B147169) Derivatives

Isoxazole rings are significant structural motifs in many biologically active compounds. A straightforward and environmentally friendly method for synthesizing isoxazole derivatives involves a one-pot, three-component reaction. nih.gov This reaction typically utilizes a substituted aldehyde, an active methylene (B1212753) compound like methyl acetoacetate, and hydroxylamine hydrochloride. nih.gov

For instance, using the related 4-hydroxy-3-methoxybenzaldehyde as a model, the reaction proceeds by stirring the aldehyde, methyl acetoacetate, and hydroxylamine hydrochloride. nih.gov This methodology is adaptable for 4-benzyloxy-3-methoxybenzaldehyde. The process can be catalyzed by natural fruit juices, such as those from Cocos nucifera L. (coconut) or Citrus limetta (sweet lime), which offer a green alternative to conventional catalysts. nih.gov The reaction is optimized by adjusting the volume of the juice, with higher volumes generally leading to better yields and shorter reaction times. nih.gov

General strategies for isoxazole synthesis also include the cycloaddition of nitrile oxides with alkynes or the acylation of existing isoxazole precursors. beilstein-journals.org

Integration into Quinoline (B57606) Systems

The core structure of 4-benzyloxy-3-methoxybenzonitrile can be integrated into quinoline frameworks, which are known for their broad range of pharmaceutical applications. A one-pot, multi-component reaction provides an efficient route to synthesize complex quinoline derivatives, such as pyrimido[4,5-b]quinolines. nih.gov

This synthesis involves the reaction of a benzyloxy-substituted benzaldehyde (B42025) (like 4-benzyloxy-3-methoxybenzaldehyde), dimedone, and 6-amino-1,3-dimethyluracil. nih.gov The reaction is effectively catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions at elevated temperatures (e.g., 90 °C), which aligns with green chemistry principles by increasing product yield and atomic economy while reducing reaction time and the need for intermediate separation. nih.gov

Incorporation into Benzofuran (B130515) Frameworks

The 4-benzyloxy-3-methoxyphenyl moiety is a key component of certain complex benzofuran derivatives. One such derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), has been identified as an intermediate in the total synthesis of ailanthoidol (B1236983) and studied for its biological activities. nih.gov

The synthesis of benzofuran frameworks can be achieved through various modern catalytic strategies. nih.gov These include:

Palladium-Copper Catalysis: Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization. nih.gov

Ruthenium Catalysis: C-H alkenylation of m-hydroxybenzoic acids with alkynes, followed by oxygen-induced annulation. nih.gov

Metal-Free Cyclization: The use of hypervalent iodine reagents to mediate the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org

These methods provide versatile pathways to incorporate phenolic structures, like a deprotected derivative of 4-benzyloxy-3-methoxybenzonitrile, into the benzofuran scaffold.

Prodrug Design and Synthesis via Chemical Modification

The concept of a prodrug involves modifying a biologically active compound to improve its delivery, efficacy, or safety profile, with the active drug being released at a specific site in the body. Structurally related compounds, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid, have been successfully converted into prodrugs for targeted colon delivery. nih.gov In this case, the active compound was conjugated to a dipeptide (H2N-Ala-Pro) designed to be cleaved by intestinal enzymes. nih.gov

Modern prodrug strategies often employ bioorthogonal activation, where the drug is released via a chemical reaction that does not interfere with biological processes. nih.govchemrxiv.org One such approach involves the strain-promoted 1,3-dipolar cycloaddition between a trans-cyclooctene (B1233481) (TCO) and an azide-functionalized prodrug, which generates an unstable intermediate that rapidly releases the active compound. nih.gov These advanced strategies could theoretically be applied to derivatives of 4-benzyloxy-3-methoxybenzonitrile to create targeted therapeutic agents.

Chalcone (B49325) Analog Formation from Related Aldehydes

Chalcones are precursors to flavonoids and are synthesized via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with an acetophenone (B1666503). The related aldehyde, 4-benzyloxy-3-methoxybenzaldehyde, is a common starting material for creating a diverse range of chalcone analogs.

The synthesis is typically performed by reacting the aldehyde with various substituted acetophenones in an alcoholic solvent like ethanol, using a base such as sodium hydroxide (B78521) (NaOH) or piperidine (B6355638) as the catalyst. jst.go.jp The choice of catalyst and reaction conditions can be tailored to the specific reactants to optimize the yield of the resulting chalcone.

| Acetophenone Reactant | Catalyst | Solvent | Resulting Chalcone Derivative | Reference |

|---|---|---|---|---|

| Acetophenone | NaOH | Ethanol | (E)-1-phenyl-3-(4-benzyloxy-3-methoxyphenyl)prop-2-en-1-one | jst.go.jp |

| 4'-Chloroacetophenone | NaOH | Ethanol | (E)-1-(4-chlorophenyl)-3-(4-benzyloxy-3-methoxyphenyl)prop-2-en-1-one | jst.go.jp |

| 4'-Methylacetophenone | NaOH | Ethanol | (E)-1-(p-tolyl)-3-(4-benzyloxy-3-methoxyphenyl)prop-2-en-1-one | jst.go.jp |

Mechanistic Investigations of Associated Reactions

Understanding the mechanisms of the reactions involving 4-benzyloxy-3-methoxybenzonitrile and its derivatives is crucial for optimizing synthetic routes and predicting product outcomes.

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental reaction mechanism for this class of compounds, occurring at two primary sites: the carbonyl carbon of the related aldehyde and the nitrile carbon of the benzonitrile itself.

Addition to the Carbonyl Group: In the Claisen-Schmidt condensation to form chalcones, the mechanism begins with the deprotonation of the acetophenone by a base (e.g., hydroxide) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-benzyloxy-3-methoxybenzaldehyde. youtube.comyoutube.com This nucleophilic addition step creates a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an aldol (B89426) addition product, which then readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. jst.go.jp

Addition to the Benzonitrile Ring: The benzonitrile ring, activated by the electron-withdrawing nitrile group (-CN), can undergo nucleophilic aromatic substitution (S_NAr). This mechanism is particularly favored when other strong electron-withdrawing groups are present on the ring at the ortho or para positions. libretexts.org The reaction proceeds via a two-step addition-elimination sequence. A strong nucleophile attacks the carbon atom bearing a leaving group, temporarily breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized across the ring and stabilized by the electron-withdrawing groups. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

Radical Coupling Pathways

Radical coupling reactions offer a powerful tool for carbon-carbon bond formation. In the context of 4-benzyloxy-3-methoxybenzonitrile, radical pathways can be envisioned to proceed via the benzylic C-H bond of the benzyloxy group, a position known for its susceptibility to radical abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.orgkhanacademy.org

While direct homocoupling of 4-benzyloxy-3-methoxybenzonitrile through a radical-mediated process is not extensively documented in dedicated studies, analogous reactions provide insight into potential pathways. The homocoupling of benzyl halides, for instance, has been achieved using rhodium catalysts, proceeding under mild conditions to yield the corresponding bibenzyl derivatives. acs.org This suggests that if 4-benzyloxy-3-methoxybenzonitrile were converted to its corresponding benzyl halide, a similar catalytic homocoupling could be feasible.

Furthermore, photoredox catalysis has emerged as a versatile method for generating radicals and facilitating their coupling. In one strategy, a thiol catalyst combined with an iridium photoredox catalyst can achieve the direct C-H functionalization and arylation of benzyl ethers. nih.gov This process involves the generation of a benzylic radical via hydrogen atom transfer (HAT) from the benzyl ether to a thiyl radical. nih.gov This benzylic radical can then couple with a radical anion partner. nih.gov Although this describes a cross-coupling reaction, it highlights the feasibility of generating the key benzylic radical from a molecule structurally similar to 4-benzyloxy-3-methoxybenzonitrile. The electron-donating nature of the methoxy (B1213986) and benzyloxy groups on the aromatic ring would likely influence the stability and reactivity of any radical intermediates formed.

A plausible, albeit speculative, radical homocoupling pathway for 4-benzyloxy-3-methoxybenzonitrile could involve the following steps:

Initiation: Generation of a radical initiator, for example, through photolysis or thermal decomposition of a suitable initiator molecule.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the benzylic position of the benzyloxy group, forming a resonance-stabilized benzylic radical. The stability of this radical is enhanced by the adjacent phenyl group. chemistrysteps.com

Radical-Radical Coupling: Two of these benzylic radicals combine to form a new carbon-carbon bond, resulting in the dimeric product.

It is important to note that in such reactions, the potential for substrate homo-dimerization coupling has been reported to be minimal in some photoredox systems, with cross-coupling being the predominant pathway. nih.gov

Photodimerization Mechanisms

The photochemical behavior of benzonitrile and its derivatives often involves cycloaddition reactions with other unsaturated molecules. publish.csiro.auacs.org Photodimerization, the process where two identical molecules combine under the influence of light, represents a specific type of photocycloaddition. For aromatic nitriles, the reaction pathway is highly dependent on the substitution pattern and the nature of the excited state involved (singlet or triplet). publish.csiro.au

For benzonitrile derivatives, photocycloadditions can occur at different positions of the benzene (B151609) ring. The presence of electron-donating substituents, such as the methoxy group in 4-benzyloxy-3-methoxybenzonitrile, can favor meta photocycloaddition from the singlet excited state. publish.csiro.au In contrast, electron-withdrawing groups tend to promote ortho photocycloaddition. publish.csiro.au

A hypothetical photodimerization of 4-benzyloxy-3-methoxybenzonitrile could proceed through a [2+2] cycloaddition, where the C=C bonds of the aromatic rings of two molecules react to form a cyclobutane (B1203170) ring. The regiochemistry of this dimerization (head-to-head vs. head-to-tail) would be dictated by the electronic and steric effects of the substituents. The formation of a diradical intermediate is a common mechanistic feature in such reactions. mdpi.com

Alternatively, [3+2] cycloaddition reactions involving the nitrile group have been observed for benzonitrile oxides with ethylenic derivatives, proceeding through a concerted mechanism. nih.gov However, this involves a different functional group (nitrile oxide) and is a cross-cycloaddition rather than a photodimerization.

Given the complex interplay of electronic effects from the benzyloxy, methoxy, and nitrile groups, predicting the precise outcome of a photodimerization reaction for 4-benzyloxy-3-methoxybenzonitrile would likely require detailed photochemical and computational studies.

Benzylic Position Reactivity and Substitution Mechanisms (SN1/SN2) in Analogous Systems

The benzylic position is exceptionally reactive towards nucleophilic substitution reactions, readily undergoing both SN1 and SN2 mechanisms. libretexts.orgkhanacademy.orgchemistrysteps.com This enhanced reactivity is a direct consequence of the adjacent aromatic ring, which can stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction through resonance. chemistrysteps.comyoutube.com

SN1 Mechanism:

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. Benzylic substrates, even primary ones, can undergo SN1 reactions due to the significant resonance stabilization of the resulting benzylic carbocation. libretexts.orgyoutube.com The positive charge is delocalized over the ortho and para positions of the benzene ring, increasing the stability of the intermediate. chemistrysteps.com

For a compound analogous to 4-benzyloxy-3-methoxybenzonitrile, such as a derivative with a suitable leaving group at the benzylic position (e.g., a halide), the SN1 pathway would be highly favored, especially with weak nucleophiles in polar protic solvents. youtube.com The presence of electron-donating groups like methoxy and benzyloxy on the aromatic ring would further stabilize the benzylic carbocation, accelerating the rate of the SN1 reaction.

SN2 Mechanism:

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com Benzylic substrates are also highly susceptible to SN2 reactions, often reacting faster than corresponding alkyl halides. youtube.com This is attributed to the stabilization of the SN2 transition state by the adjacent π-system of the aromatic ring.

Primary and secondary benzylic substrates readily undergo SN2 reactions with strong nucleophiles. youtube.com For a primary benzylic system analogous to 4-benzyloxy-3-methoxybenzonitrile, an SN2 reaction would be a likely pathway, particularly under conditions with a high concentration of a strong nucleophile. Tertiary benzylic substrates, however, are generally too sterically hindered for SN2 reactions to occur. youtube.com

The choice between the SN1 and SN2 pathway for a given benzylic substrate depends on several factors, as summarized in the table below for analogous benzylic systems.

| Factor | Favors SN1 | Favors SN2 | Rationale in Analogous Benzylic Systems |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary >> Tertiary | Steric hindrance around the benzylic carbon hinders backside attack required for SN2. youtube.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | A strong nucleophile is required to force the concerted displacement in an SN2 reaction. |

| Leaving Group | Good (e.g., TsO⁻, I⁻, Br⁻) | Good (e.g., TsO⁻, I⁻, Br⁻) | A good leaving group is essential for both mechanisms as it stabilizes the developing negative charge. |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) | Polar protic solvents stabilize the carbocation intermediate in SN1, while polar aprotic solvents do not solvate the nucleophile as strongly, enhancing its reactivity for SN2. |

In the specific case of 4-benzyloxy-3-methoxybenzonitrile, if the benzyloxy group itself were to act as a leaving group (under acidic conditions, for example, where the ether oxygen is protonated), the resulting benzylic carbocation would be stabilized by the adjacent phenyl ring, as well as by the electron-donating methoxy group on the other ring. This would favor an SN1-type cleavage.

Structural Elucidation and Spectroscopic Characterization of 4 Benzyloxy 3 Methoxybenzonitrile

X-ray Crystallography Studies

X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms in 4-benzyloxy-3-methoxybenzonitrile in its crystalline state.

Determination of Crystal Structure and Molecular Conformation

Table 1: Crystal Data and Structure Refinement for 4-Benzyloxy-3-methoxybenzonitrile

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C15H13NO2 | researchgate.net |

| Formula weight | 239.26 | researchgate.net |

| Temperature | 173 K | researchgate.net |

| Wavelength | 0.71073 Å | researchgate.net |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2/c | researchgate.net |

| Unit cell dimensions | a = 14.9434 (12) Å b = 9.5469 (8) Å c = 8.8522 (7) Å β = 102.663 (2)° | researchgate.net |

| Volume | 1232.16 (17) ų | researchgate.net |

| Z | 4 | researchgate.net |

| Density (calculated) | 1.290 Mg/m³ | researchgate.net |

| Absorption coefficient | 0.09 mm⁻¹ | researchgate.net |

| F(000) | 504 | researchgate.net |

Analysis of Aromatic Ring Orientation and Dihedral Angles

The molecule consists of two aromatic rings: a substituted benzonitrile (B105546) ring (Ring A: C1–C6) and a benzyl (B1604629) ring (Ring B: C8–C13). researchgate.net These two rings are not coplanar. The dihedral angle between the planes of the two aromatic rings is a significant structural parameter. In the case of 4-benzyloxy-3-methoxybenzonitrile, this angle is reported to be 81.65 (3)°. researchgate.net This significant twist between the two rings is a key feature of the molecule's conformation in the solid state.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the functional groups and connectivity of atoms within the 4-benzyloxy-3-methoxybenzonitrile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Table 2: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzonitrile (B1293924) | ¹H NMR | Signals corresponding to aromatic protons and methoxy (B1213986) group protons. | chemicalbook.com |

| ¹³C NMR | Signals for nitrile carbon, aromatic carbons, and methoxy carbon. | chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in 4-benzyloxy-3-methoxybenzonitrile. The spectrum would be expected to show distinct absorption bands corresponding to the nitrile (C≡N) group, the ether (C-O-C) linkages, and the aromatic (C=C) rings. While a specific IR spectrum for 4-benzyloxy-3-methoxybenzonitrile was not found, data for related compounds like 4-benzyloxy-3-methoxyphenethylamine and various benzonitriles can provide an indication of the expected absorption regions. spectrabase.comnist.govspectrabase.com

Table 3: Expected Characteristic IR Absorption Bands for 4-Benzyloxy-3-methoxybenzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2220-2240 | nist.govspectrabase.com |

| Aromatic C=C | Stretching | ~1600-1450 | nist.govspectrabase.com |

| Aryl Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretching | ~1250 | spectrabase.com |

| Alkyl Ether (CH₂-O-Ar) | Symmetric C-O-C Stretching | ~1040 | spectrabase.com |

| Aromatic C-H | Bending (out-of-plane) | ~900-675 | nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 4-Benzyloxy-3-methoxybenzonitrile. This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion and offers insights into the compound's structure through the analysis of its fragmentation patterns.

From crystallographic data, the molecular weight (M) of 4-Benzyloxy-3-methoxybenzonitrile has been established as 239.26 g/mol . researchgate.net In a mass spectrometry experiment, this corresponds to the molecular ion peak [M]+•. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, C15H13NO2, by providing a precise mass measurement.

The fragmentation of 4-Benzyloxy-3-methoxybenzonitrile under mass spectrometry conditions can be predicted based on its structure, which contains a benzyl ether linkage, a methoxy group, and a nitrile group on an aromatic framework. The most common fragmentation pathway involves the cleavage of the benzylic ether bond, which is relatively weak. This cleavage results in the formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91, a characteristic peak for compounds containing a benzyl group. The other part of the molecule would form a phenoxy radical. Further fragmentation could involve the loss of the methoxy group (-OCH3) or the nitrile group (-CN).

Table 1: Predicted Mass Spectrometry Fragmentation for 4-Benzyloxy-3-methoxybenzonitrile

| m/z Value | Ion Structure/Fragment | Description |

| 239 | [C15H13NO2]+• | Molecular Ion (M+) |

| 148 | [C8H6NO2]+ | Loss of the benzyl group ([M - C7H7]+) |

| 91 | [C7H7]+ | Tropylium ion, characteristic of the benzyl group |

Note: The fragmentation data is predicted based on the chemical structure and common fragmentation principles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized 4-Benzyloxy-3-methoxybenzonitrile. This method separates the target compound from any impurities, starting materials, or by-products, with purity typically determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

A common approach for analyzing compounds like 4-Benzyloxy-3-methoxybenzonitrile is reverse-phase HPLC (RP-HPLC). sielc.comsielc.com This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this specific compound, a typical setup would utilize an octadecylsilane (B103800) (C18) column. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently with a small amount of acid, such as formic or phosphoric acid, to improve peak shape and resolution. sielc.comsielc.com Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. A validated RP-HPLC method would demonstrate high selectivity, precision, and accuracy for the quantification of 4-Benzyloxy-3-methoxybenzonitrile. researchgate.net The method's linearity over a specific concentration range, along with its limit of detection (LOD) and limit of quantification (LOQ), would also be established to ensure reliable purity assessment. nih.gov

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Conditions | Rationale/Reference |

| Column | C18 (Octadecylsilane), 5 µm particle size | Standard for reverse-phase separation of aromatic compounds. researchgate.net |

| Mobile Phase | Acetonitrile and Water (gradient elution) | Provides good separation for compounds with moderate polarity. sielc.comsielc.com |

| Modifier | 0.1% Formic Acid | Improves peak symmetry and is compatible with mass spectrometry. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~230-254 nm | Aromatic systems exhibit strong absorbance in this UV range. researchgate.net |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

While specific DFT studies on 4-benzyloxy-3-methoxy-benzonitrile are not extensively reported in the public domain, valuable insights can be drawn from computational analyses of its structural components and closely related molecules. The foundational crystal structure of 4-benzyloxy-3-methoxy-benzonitrile reveals key geometric parameters that are essential for initializing any computational model. In its crystalline state, the molecule exhibits a notable dihedral angle of 81.65 (3)° between its two aromatic rings. researchgate.net The structure is characterized by weak intermolecular C—H⋯N hydrogen bonds that link adjacent molecules. researchgate.net

To approximate the electronic characteristics of the title compound, one can look at DFT studies on simpler, related structures like 4-methoxybenzonitrile (B7767037). Research on this molecule using the B3LYP hybrid functional has been employed to investigate its geometries and electronic structures. researchgate.netsemanticscholar.org Such studies typically involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic transition properties. For 4-methoxybenzonitrile, the HOMO-LUMO gap has been calculated to be 4.37 eV in a vacuum, with the absorption bands in its electronic spectrum being assigned to π→π* transitions. semanticscholar.org It is posited that the lowest excited states in 4-methoxybenzonitrile arise from photoinduced electron transfer processes. researchgate.netsemanticscholar.org These findings suggest that a similar computational approach for 4-benzyloxy-3-methoxy-benzonitrile would likely reveal how the addition of the benzyloxy group modulates the electronic properties of the core methoxybenzonitrile scaffold.

Table 1: Crystallographic Data for 4-Benzyloxy-3-methoxy-benzonitrile researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.26 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.9434 (12) |

| b (Å) | 9.5469 (8) |

| c (Å) | 8.8522 (7) |

| β (°) | 102.663 (2) |

| Volume (ų) | 1232.16 (17) |

| Dihedral Angle (Aromatic Rings) | 81.65 (3)° |

Molecular Simulation Techniques

Molecular simulations, including docking and dynamics, are instrumental in predicting how a molecule might interact with biological targets and its behavior in a dynamic environment.

In a broader context, docking studies on various heterocyclic compounds targeting enzymes like cyclooxygenase (COX) have demonstrated the importance of specific functional groups in achieving desired binding modes. nih.gov For 4-benzyloxy-3-methoxy-benzonitrile, the nitrile and methoxy (B1213986) groups, along with the flexible benzyloxy substituent, would be key features in determining its potential interactions with a protein target. A hypothetical docking study would likely explore the role of the nitrile nitrogen as a hydrogen bond acceptor and the aromatic rings in forming π-π stacking or hydrophobic interactions.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into conformational flexibility and the stability of ligand-protein complexes over time. Although no MD simulations have been published specifically for 4-benzyloxy-3-methoxy-benzonitrile, the methodology has been applied to structurally related compounds to understand their behavior. For example, MD simulations of isoxazole (B147169) derivatives bound to the farnesoid X receptor have been used to analyze the stability of the protein-ligand complex, revealing crucial conformational changes in the protein's loops that are essential for ligand activity. mdpi.com

Such simulations typically analyze metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. Furthermore, the number of hydrogen bonds and the solvent accessible surface area (SASA) are monitored throughout the simulation to understand the dynamics of the binding interactions. nih.gov Applying MD to a complex of 4-benzyloxy-3-methoxy-benzonitrile with a putative target would allow for an assessment of the binding stability and the conformational space it explores within the binding site.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational SAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies often employ quantitative structure-activity relationship (QSAR) models. While a dedicated computational SAR study for 4-benzyloxy-3-methoxy-benzonitrile is not available, the principles of such an analysis can be outlined.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve a series of analogues of 4-benzyloxy-3-methoxy-benzonitrile. These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.com For instance, a CoMFA/CoMSIA study on isoxazole derivatives revealed that hydrophobicity at one position and electronegativity at another were crucial for agonistic activity. mdpi.com A similar approach for 4-benzyloxy-3-methoxy-benzonitrile analogues could elucidate the importance of the benzyloxy, methoxy, and nitrile groups for a specific biological endpoint. Such studies provide predictive models that can guide the design of new, more potent compounds.

Biological Activity and Pharmacological Investigations

Antimicrobial Efficacy

Antibacterial Activity (Gram-positive and Gram-negative Strains)

No data available.

Antifungal Activity

No data available.

Antitubercular Activity against Mycobacterium tuberculosis Strains

No data available.

Anti-inflammatory and Analgesic Properties

No data available.

Anticancer and Antiproliferative Effects

Suppression of Metastasis in Hepatocellular Carcinoma Cells

No data available.

Inhibition of Tubulin Polymerization

There is no scientific literature available that investigates or reports on the ability of 4-Benzyloxy-3-methoxy-benzonitrile to inhibit tubulin polymerization.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

No studies were found that evaluate the inhibitory activity of 4-Benzyloxy-3-methoxy-benzonitrile against deubiquitinases, including the USP1/UAF1 complex.

General Antiproliferative Activity against Cancer Cell Lines

There is no published data on the general antiproliferative activity of 4-Benzyloxy-3-methoxy-benzonitrile against any cancer cell lines.

Enzyme Inhibition Profiles

Tyrosinase Inhibition

No specific studies on the tyrosinase inhibitory activity of 4-Benzyloxy-3-methoxy-benzonitrile have been found. While one of the researchers who published the crystal structure of this compound has research interests in tyrosinase inhibitors, their publication on this specific molecule did not include any biological data. cuvas.edu.pkresearchgate.net

Acetylcholinesterase Inhibition

There is no available research data on the acetylcholinesterase inhibitory properties of 4-Benzyloxy-3-methoxy-benzonitrile.

Anti-diabetic Activity

Diabetes mellitus is a chronic metabolic disorder characterized by elevated blood glucose levels. Scientific investigations into novel therapeutic agents often explore compounds that can modulate glucose metabolism. Despite the interest in identifying new anti-diabetic compounds, there is currently no available scientific literature or research data detailing any anti-diabetic activity or effects of 4-Benzyloxy-3-methoxy-benzonitrile.

Investigation of Mechanisms of Biological Action

Understanding the mechanisms through which a compound exerts its biological effects is fundamental in pharmacology. This involves studying its influence on cellular signaling pathways and its direct interactions with specific molecular targets.

There is no direct research available on the modulation of cellular pathways by 4-Benzyloxy-3-methoxy-benzonitrile. However, a study on a structurally related compound, 4-(Benzyloxy)phenol, has shown immunomodulatory activity. This research demonstrated that 4-(Benzyloxy)phenol can facilitate the clearance of intracellular mycobacteria in human macrophages by inducing IL-35 signaling, which is dependent on the JAK1/STAT3 pathway. nih.gov It is important to emphasize that while these compounds share a benzyloxy group, the presence of a nitrile group in 4-Benzyloxy-3-methoxy-benzonitrile instead of a hydroxyl group represents a significant structural difference that would likely alter its biological activity. Therefore, these findings for 4-(Benzyloxy)phenol cannot be directly extrapolated to 4-Benzyloxy-3-methoxy-benzonitrile.

Detailed studies to identify and characterize the specific molecular targets of 4-Benzyloxy-3-methoxy-benzonitrile have not been reported in the available scientific literature. Research into the direct binding and interaction of this compound with proteins, enzymes, or receptors is necessary to elucidate its potential pharmacological effects.

Advanced Applications and Role in Drug Discovery

Potential in Nanoelectronics and Optoelectronics

The preparation of highly conjugated molecules like 4-Benzyloxy-3-methoxy-benzonitrile is of significant interest for their potential applications in nanoelectronics and optoelectronics. researchgate.net The structure of the title compound features two aromatic rings oriented at a dihedral angle of 81.65 (3)°, a configuration that influences its electronic properties. researchgate.net

The terminal cyano (nitrile) group is particularly important as it provides the ability to coordinate with transition metal centers, such as ruthenium. researchgate.net This coordination can lead to the formation of dinuclear ruthenium complexes, which are being explored for nanoelectronic applications. researchgate.net Such coordination is reported to increase key physical properties like the first molecular hyperpolarizability (β), a measure of a material's nonlinear optical response. researchgate.net The enhancement of these properties is crucial for the development of new materials for optical data processing and other optoelectronic devices. researchgate.net

Utility as a Precursor and Scaffold in Drug Discovery Programs

In the realm of medicinal chemistry, 4-Benzyloxy-3-methoxy-benzonitrile and its structural analogues serve as valuable precursors and scaffolds for the synthesis of novel therapeutic agents. The "4-benzyloxy-3-methoxy" moiety is a key structural element found in a variety of biologically active molecules. Its related aldehyde, 4-Benzyloxy-3-methoxybenzaldehyde, is a well-documented starting material in the synthesis of compounds with potential neurotrophic and other pharmacological activities. sigmaaldrich.com

Table 1: Research Findings on 4-Benzyloxy-3-methoxy-benzonitrile and Related Compounds

| Area of Application | Key Finding | Precursor/Scaffold Mentioned | Reference |

|---|---|---|---|

| Nanoelectronics/Optoelectronics | The compound is synthesized for its potential in creating dinuclear ruthenium complexes due to its terminal cyano group, which can enhance molecular hyperpolarizability. | 4-Benzyloxy-3-methoxybenzonitrile | researchgate.net |

| Drug Discovery (Anti-tubercular) | A series of azetidinone derivatives synthesized from a related precursor showed promising in vitro activity against Mycobacterium tuberculosis and were non-cytotoxic. | 4-(Benzyloxy)benzohydrazide (derived from the corresponding benzaldehyde) | researchgate.net |

| Drug Discovery (General) | The related aldehyde is used as a starting material for synthesizing complex organic molecules like (-)-talaumidin, which has neurotrophic properties. | 4-Benzyloxy-3-methoxybenzaldehyde | sigmaaldrich.com |

| Bioorthogonal Chemistry | A structural isomer is used to create a caged prodrug that can be activated by a palladium-mediated system, demonstrating the scaffold's utility in targeted drug delivery. | 3-(Benzyloxy)-4-methoxybenzonitrile | acs.org |

Lead identification and optimization is a critical phase in drug discovery that aims to refine the properties of a biologically active molecule to enhance its efficacy, selectivity, and pharmacokinetic profile. danaher.comresearchgate.net A lead compound is a chemical starting point that has shown promising activity against a specific drug target. researchgate.net The optimization process involves making systematic chemical modifications to this lead structure to improve characteristics like target binding affinity, metabolic stability, and solubility, while reducing potential toxicity. danaher.com

The 4-Benzyloxy-3-methoxy-benzonitrile structure serves as an excellent scaffold for this process. By modifying the functional groups—for instance, by reducing the nitrile to an amine or by altering the benzyl (B1604629) group—researchers can create a library of related compounds. This library can then be screened to identify molecules with improved biological activity. For example, derivatives of the core 4-(benzyloxy) structure have been synthesized to create azetidinones, which were then evaluated for their anti-tubercular properties, demonstrating how the core scaffold is used to develop and optimize potential leads. researchgate.net

The utility of the 4-benzyloxy-3-methoxyphenyl scaffold is evident in the development of various pharmacological agents. The closely related aldehyde, 4-benzyloxy-3-methoxybenzaldehyde, serves as a key intermediate in these synthetic pathways.

Anti-tubercular Agents: Researchers have synthesized a series of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives. researchgate.net These compounds were tested for their in-vitro activity against Mycobacterium tuberculosis, with several showing promising results. researchgate.net The study also included molecular docking to understand the interaction with essential mycobacterial enzymes. researchgate.net

Anti-cancer Agents: The related compound, 4-(Benzyloxy)-3-methoxyphenylacetonitrile, is described as an anti-cancer drug belonging to the class of dihydroisoquinolines. biosynth.com

Neurotrophic Agents: 4-Benzyloxy-3-methoxybenzaldehyde was utilized in the first enantioselective total synthesis of (-)-talaumidin, a natural product with neurotrophic properties. sigmaaldrich.com

PDE4 Inhibitors: The related intermediate, 3-ethoxy-4-methoxy benzonitrile (B105546), is crucial for synthesizing Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis. google.comchemicalbook.com This highlights the importance of the substituted benzonitrile scaffold in modern medicine.

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. A key application of this field is in the development of prodrug activation systems for targeted therapy. In this strategy, a biologically inactive "caged" drug (prodrug) is administered and only becomes active at the target site upon introduction of a specific, non-toxic trigger. acs.org

Research in this area has utilized a structural isomer, 3-(Benzyloxy)-4-methoxybenzonitrile, as part of a palladium-mediated bioorthogonal system. acs.org In this system, the bioactive functional group of a tubulin polymerization inhibitor was masked with a cage moiety derived from the benzonitrile structure. acs.org The prodrug was shown to have lower cytotoxicity compared to the active drug. acs.org Its activation by palladium led to significant inhibition of tumor growth in vivo, demonstrating the effectiveness of this targeted approach. acs.org This application showcases the potential of the benzyloxy-methoxy-benzonitrile scaffold in designing sophisticated drug delivery systems that can enhance therapeutic efficacy while minimizing systemic side effects. acs.org

Q & A

Q. Table 1: Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Starting material | 4-(Benzyloxy)-3-methoxybenzenamine |

| Diazotizing agent | NaNO₂ (1:1 molar ratio) |

| Cyanide source | Cupreous cyanate (48% aqueous) |

| Recrystallization | Ethanol/THF mixture |

| Yield | 65% |

Basic: How is the structure of 4-Benzyloxy-3-methoxybenzonitrile confirmed experimentally?

Methodological Answer:

a. X-ray Crystallography :

- Monoclinic crystal system (space group P2₁/c) with unit cell dimensions:

- a = 14.9434 Å, b = 9.5469 Å, c = 8.8522 Å, β = 102.663°

- Refinement indices: R = 0.038, wR = 0.114 .

b. NMR Spectroscopy :

- Compare with analogous compounds (e.g., 4-Hydroxy-3-methoxybenzonitrile):

Basic: What precautions are necessary for handling nitrile derivatives like 4-Benzyloxy-3-methoxybenzonitrile?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : Seal containers tightly in cool, dry conditions (2–8°C recommended for similar nitriles) .

Advanced: How can computational modeling predict the reactivity of 4-Benzyloxy-3-methoxybenzonitrile in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry using software (e.g., Gaussian) to evaluate electron density at the nitrile group.

- Frontier Molecular Orbitals (FMOs) : Assess HOMO-LUMO gaps to predict susceptibility to nucleophilic/electrophilic attacks.

- Docking Studies : Simulate interactions with transition metals (e.g., Pd in Suzuki couplings) to identify binding sites .

Q. Table 2: Key Computational Parameters

| Parameter | Application |

|---|---|

| Basis set | B3LYP/6-31G(d) |

| Solvent model | PCM (Polarizable Continuum Model) |

| Target property | Fukui indices for electrophilicity |

Advanced: How should researchers address discrepancies in reported crystallographic data?

Methodological Answer:

- Data Validation : Cross-check unit cell parameters (e.g., a, b, c, β) against multiple datasets.

- Refinement Metrics : Compare R values (e.g., R = 0.038 in vs. industry standards).

- Temperature Effects : Confirm data collection temperature (e.g., 298 K in vs. 100 K) to account for thermal expansion.

Advanced: What strategies optimize the compound’s solubility for biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO:water (≤5% DMSO) to enhance solubility while minimizing cytotoxicity.

- Microwave-Assisted Dissolution : Apply controlled heating (40–60°C) to disrupt crystalline lattice.

- Derivatization : Introduce polar groups (e.g., sulfonate esters) via electrophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.